4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid
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Overview
Description
4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid is a chemical compound with the molecular formula C14H17ClO5 and a molecular weight of 300.74 g/mol . This compound is known for its unique structure, which includes a benzenecarboxylic acid core with a 4-{4-[(3-chloropropanoyl)oxy]butoxy} substituent. It is used in various scientific research applications due to its distinct chemical properties.
Scientific Research Applications
4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . A Material Safety Data Sheet (MSDS) is available for further safety information .
Preparation Methods
The synthesis of 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 4-bromobutyl acetate to form 4-(4-acetoxybutoxy)benzoic acid. This intermediate is then reacted with 3-chloropropanoyl chloride in the presence of a base such as pyridine to yield the final product . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Mechanism of Action
The mechanism of action of 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid can be compared with similar compounds such as:
4-{4-[(3-Bromopropanoyl)oxy]butoxy}benzenecarboxylic acid: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
4-{4-[(3-Hydroxypropanoyl)oxy]butoxy}benzenecarboxylic acid: The presence of a hydroxyl group instead of chlorine can significantly alter the compound’s chemical properties and interactions.
Properties
IUPAC Name |
4-[4-(3-chloropropanoyloxy)butoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO5/c15-8-7-13(16)20-10-2-1-9-19-12-5-3-11(4-6-12)14(17)18/h3-6H,1-2,7-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCCZYPWQNNMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCOC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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